molecular formula C17H20N6 B2698052 N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226459-37-5

N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2698052
CAS No.: 1226459-37-5
M. Wt: 308.389
InChI Key: KVIYKYSZYLAMAX-UHFFFAOYSA-N
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Description

“N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds are of interest due to their biological activity .

Scientific Research Applications

Reactivity and Synthesis

Compounds within the pyrazolo[1,5-a][1,3,5]triazine family, similar to N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine, have been synthesized through various methods, demonstrating their reactivity and versatility. For instance, a study detailed the synthesis of novel 7-amino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles via a three-component reaction under microwave irradiation, showcasing the efficiency of synthesizing such compounds for potential drug discovery processes (Lim, Luna, & Dolzhenko, 2015). This indicates the potential for this compound to be synthesized in an efficient manner for various applications.

Potential Anticancer Applications

The triazine and pyrazoline derivatives have shown potential as anticancer agents. A study synthesized a new series of 1,3,5-triazine-containing 2-pyrazoline derivatives and tested them for their anticancer activity against different human tumor cell lines, finding that certain compounds showed significant GI50 values, indicating potential effectiveness in inhibiting cancer cell growth (Moreno et al., 2018). This suggests that this compound could also have potential applications in cancer research and therapy.

Biological Activity Screening

The broad screening of biological activity for pyrazolo[1,5-a][1,3,5]triazin derivatives revealed some compounds to be CGRP receptor antagonists, which could have implications for migraine treatment or other neurological conditions (Lim, Dolzhenko, & Dolzhenko, 2014). The possibility that this compound shares similar biological activities opens up avenues for neurological research and drug development.

Synthetic Utility and Heterocyclic Chemistry

Pyrazolo[3,4-d][1,2,3]triazine derivatives have been explored for their synthetic utility in heterocyclic chemistry, demonstrating versatility in reactions and potential as intermediates for further chemical transformations. These compounds serve as key intermediates in synthesizing heterocyclic compounds with various biological activities, highlighting their importance in medicinal chemistry and pharmaceutical development (Nitta et al., 2005).

Mechanism of Action

The mechanism of action of “N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” is likely related to its inhibitory activity against CDK2/cyclin A2 . This makes it a potential target for cancer treatment .

Future Directions

The future directions for “N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” could involve further studies on its synthesis, structure, reactions, mechanism of action, properties, safety, and hazards. It could also involve exploring its potential applications, particularly in the field of cancer treatment .

Properties

IUPAC Name

N-cycloheptyl-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-2-5-9-13(8-4-1)19-16-15-12-18-23(17(15)21-22-20-16)14-10-6-3-7-11-14/h3,6-7,10-13H,1-2,4-5,8-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYKYSZYLAMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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